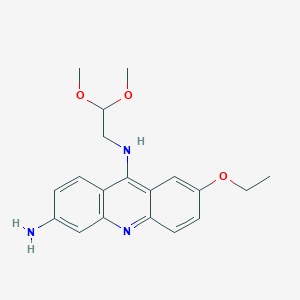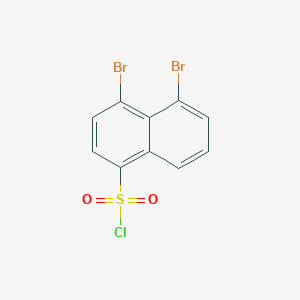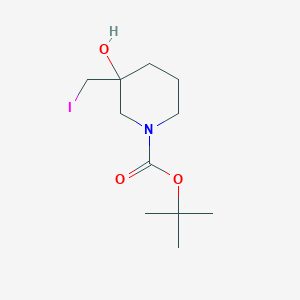
KadlongilactoneF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadlongilactoneF is a naturally occurring compound known for its unique chemical structure and significant biological activities. It belongs to the class of sesquiterpene lactones, which are known for their diverse pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KadlongilactoneF typically involves multiple steps, starting from readily available natural precursors. One common synthetic route includes the cyclization of a suitable sesquiterpene precursor under acidic conditions, followed by lactonization to form the lactone ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to produce this compound. Alternatively, large-scale synthesis can be achieved through optimized chemical processes that ensure consistency and scalability. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: KadlongilactoneF undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced lactones, and various substituted analogs, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study sesquiterpene lactone chemistry and reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cell proliferation.
Medicine: Explored for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of KadlongilactoneF involves its interaction with specific molecular targets, such as enzymes and receptors involved in key biological pathways. It is known to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. The compound may also modulate signaling pathways, leading to altered gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
KadlongilactoneF can be compared with other sesquiterpene lactones, such as artemisinin and parthenolide. While all these compounds share a common lactone ring structure, this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Similar compounds include:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anti-inflammatory and anticancer effects.
Helenalin: Another sesquiterpene lactone with potent anti-inflammatory activity.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H38O7 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
(1R,2S,4S,9R,10R,11R,13R,15S,16S,27S)-2,27-dihydroxy-6,10,15,20,20-pentamethyl-8,12,21-trioxaheptacyclo[13.13.0.02,11.04,9.011,13.016,27.019,25]octacosa-5,23,25-triene-7,22-dione |
InChI |
InChI=1S/C30H38O7/c1-15-10-18-12-29(34)21-13-28(33)11-17-6-9-23(31)37-26(3,4)19(17)7-8-20(28)27(21,5)14-22-30(29,36-22)16(2)24(18)35-25(15)32/h6,9-11,16,18-22,24,33-34H,7-8,12-14H2,1-5H3/t16-,18-,19?,20+,21-,22-,24+,27+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
VZJUYAIRWXJBGH-WIXBFYNMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2[C@@H](C[C@]3([C@]14[C@H](O4)C[C@@]5([C@H]3C[C@]6([C@H]5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C |
Kanonische SMILES |
CC1C2C(CC3(C14C(O4)CC5(C3CC6(C5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


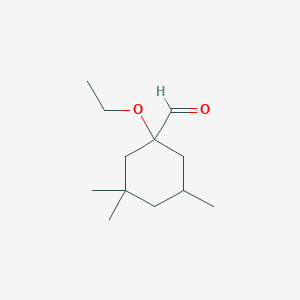
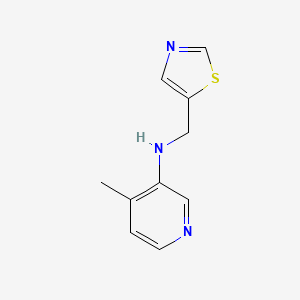
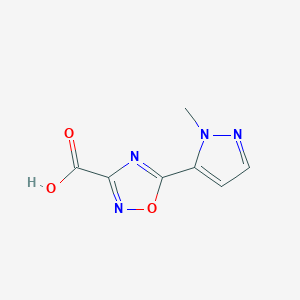
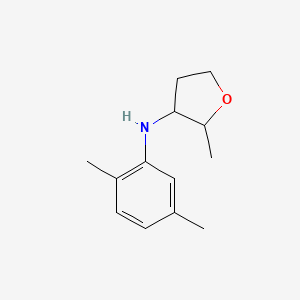
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
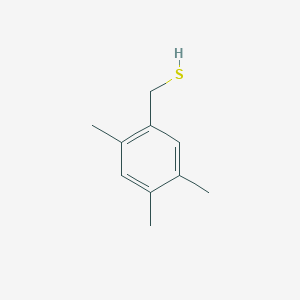

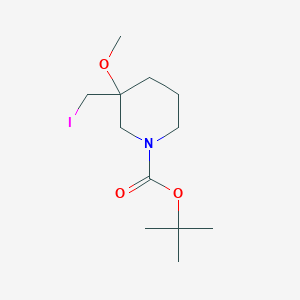
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
